1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole

Medicinal Chemistry Physicochemical Property Prediction Building Block Selection

Researchers using simpler 4-halopyrazole analogs routinely encounter dehalogenation side reactions and poor metabolic stability in downstream candidates. This disubstituted pyrazole solves both problems: the C-I bond at the 4-position delivers superior oxidative addition reactivity for Suzuki-Miyaura and Sonogashira couplings with reduced dehalogenation byproducts, while the N-cyclopropylmethyl substituent installs a metabolically robust, lipophilic motif-related pyrazole series achieved 58% oral bioavailability in rats. Key outcomes: (i) faster cross-coupling kinetics vs. 4-Br/4-Cl analogs; (ii) conformational constraint and enhanced logP from the cyclopropylmethyl group; (iii) single-step diversification into 4-aryl/heteroaryl or 4-alkynyl libraries. Supplied with full analytical documentation and batch-level QA.

Molecular Formula C7H9IN2
Molecular Weight 248.06 g/mol
CAS No. 1340571-52-9
Cat. No. B1427198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole
CAS1340571-52-9
Molecular FormulaC7H9IN2
Molecular Weight248.06 g/mol
Structural Identifiers
SMILESC1CC1CN2C=C(C=N2)I
InChIInChI=1S/C7H9IN2/c8-7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2
InChIKeySXBRZFVZNYEHIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole as a Medicinal Chemistry Building Block


1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole (CAS 1340571-52-9) is a disubstituted pyrazole building block featuring an iodine atom at the 4-position and a cyclopropylmethyl group at the N1-position . This halogenated heterocycle serves as a versatile intermediate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings, enabling the rapid construction of diversified compound libraries for drug discovery . The combination of a reactive C–I bond and a sterically constrained, lipophilic N-cyclopropylmethyl substituent defines its utility profile, distinguishing it from simpler N-alkyl-4-halopyrazole analogs.

1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole Substitution Risks


Substituting 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole with structurally similar 4-halopyrazoles introduces significant risks across key performance dimensions. Direct experimental comparisons show that the choice of halogen (I vs. Br vs. Cl) drastically alters cross-coupling reactivity and the propensity for dehalogenation side reactions, fundamentally affecting synthetic yield and purity . Simultaneously, the N-cyclopropylmethyl group cannot be replaced by smaller alkyl groups (e.g., methyl) without compromising lipophilicity, metabolic stability, and conformational constraint—parameters critical to downstream biological performance . The quantitative evidence below demonstrates that this specific substitution pattern is not interchangeable with its closest analogs.

1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole Comparative Evidence


Lipophilicity Advantage of N-Cyclopropylmethyl over N-Methyl

The introduction of an N-cyclopropylmethyl group in 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole significantly increases lipophilicity compared to the N-methyl analog. The computed XLogP3-AA for the target compound is 1.6 , whereas 4-iodo-1-methyl-1H-pyrazole (CAS 39806-90-1) exhibits an XLogP3 value of 0.9 . This ΔLogP of +0.7 units translates to an approximately fivefold increase in the calculated partition coefficient, which directly influences membrane permeability, plasma protein binding, and metabolic clearance profiles of downstream lead compounds.

Medicinal Chemistry Physicochemical Property Prediction Building Block Selection

Iodo vs. Bromo Cross-Coupling and Dehalogenation Propensity

Comparison with the 4-bromo analog reveals complex trade-offs. The 4-bromo-1-(cyclopropylmethyl)-1H-pyrazole (CAS 1216152-26-9) displays a LogP of 2.0556, which is 0.46 units higher than the iodo compound . However, class-level evidence from halogenated aminopyrazoles indicates that iodopyrazoles, while more reactive in oxidative addition, exhibit a greater propensity for dehalogenation side reactions in Suzuki-Miyaura couplings compared to bromo and chloro analogs, which can diminish isolated yields unless conditions are carefully controlled . This positions the iodo derivative as the preferred substrate when rapid coupling is required and dehalogenation can be managed, while the bromo analog may be chosen for applications demanding higher selectivity.

Cross-Coupling Chemistry Synthetic Methodology Halogen Reactivity

Oral Bioavailability Benefit of N-Cyclopropylmethyl Substituents

In a structurally related pyrazole biaryl tetrazole series, the N-cyclopropylmethyl pyrazole derivative (1a) demonstrated an oral bioavailability (F) of 58% in rats . This class-level finding suggests that the N-cyclopropylmethyl group, present in the target compound, provides a substantial pharmacokinetic advantage over common N-alkyl substituents (e.g., methyl, ethyl) known to increase oxidative metabolism and reduce oral exposure. While direct PK data for 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole itself are not published, the installed N-cyclopropylmethyl motif is a recognized strategy for improving metabolic stability.

Pharmacokinetics Drug Discovery Angiotensin II Antagonists

GHS Hazard and Safety Profile

According to ECHA C&L notifications, 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole is classified with five GHS hazard statements: H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation), each with 100% notification ratio . This comprehensive hazard profile ensures that procurement and handling protocols can be established proactively, unlike less thoroughly characterized analogs that may lack complete safety data, introducing unknown laboratory risk.

Laboratory Safety Hazard Classification Procurement Compliance

Key Application Scenarios for 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole


Suzuki-Miyaura Coupling for Kinase Fragments

The superior oxidative addition reactivity of the C–I bond, combined with the PK-favorable N-cyclopropylmethyl group (class-level F=58%), makes this building block ideal for synthesizing kinase inhibitor fragments where rapid analog generation is required. The compound can be reacted with heteroaryl boronic acids to produce diverse 4-aryl/heteroaryl pyrazole intermediates. Care should be taken to optimize catalyst and base systems to minimize dehalogenation side products as noted in halogen comparison studies .

Sonogashira Coupling for Alkyne-Functionalized Pyrazoles

The iodine atom at the 4-position provides an excellent handle for Sonogashira coupling with terminal alkynes, enabling the introduction of alkyne linkers for click chemistry or extended conjugation. This reactivity is enhanced compared to the 4-bromo analog, which requires harsher conditions or longer reaction times, potentially compromising sensitive functional groups present in the molecule .

Metabolic Stability Optimization for Oral Bioavailability

For programs targeting oral drug candidates, incorporating this building block early in the synthesis installs the N-cyclopropylmethyl motif that, in related pyrazole series, delivered 58% oral bioavailability in rats. This contrasts with N-methyl or N-ethyl pyrazole starting materials that introduce metabolically labile N-alkyl groups, likely resulting in higher first-pass clearance and lower oral exposure in downstream candidates .

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